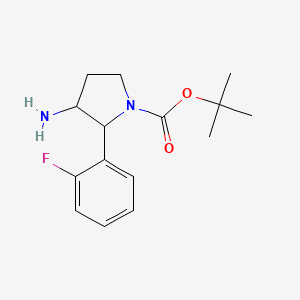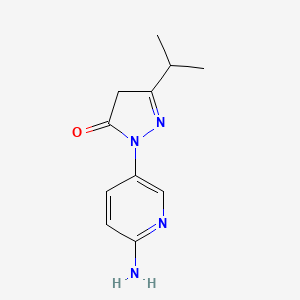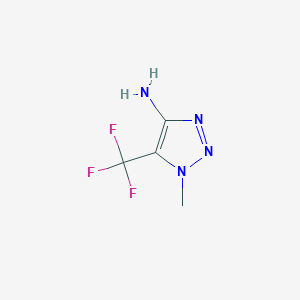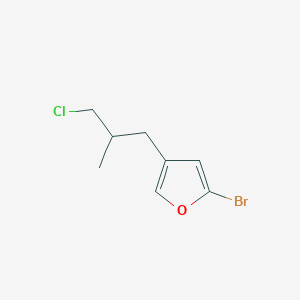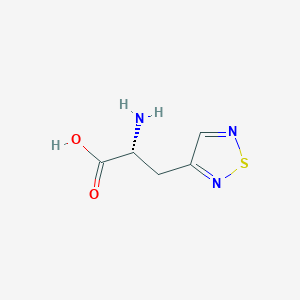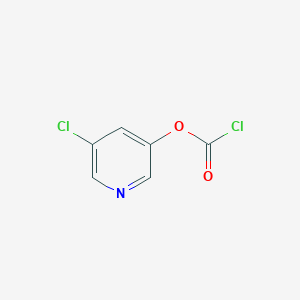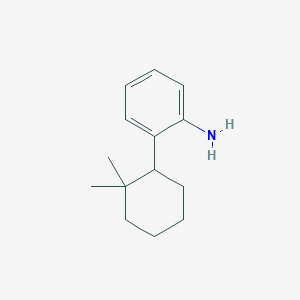
2-(2,2-Dimethylcyclohexyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Dimethylcyclohexyl)aniline is an organic compound with the molecular formula C14H21N. It is a derivative of aniline, where the aniline ring is substituted with a 2,2-dimethylcyclohexyl group. This compound is used in various chemical research and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylcyclohexyl)aniline typically involves the reaction of 2,2-dimethylcyclohexylamine with aniline under specific conditions. One common method is the palladium-catalyzed amination of aryl halides, which involves the use of palladium catalysts and ligands to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
化学反応の分析
Types of Reactions
2-(2,2-Dimethylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3, H2SO4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce halogen or nitro groups onto the aniline ring .
科学的研究の応用
2-(2,2-Dimethylcyclohexyl)aniline is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates
作用機序
The mechanism of action of 2-(2,2-Dimethylcyclohexyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby influencing their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Aniline: The simplest aromatic amine, used as a precursor in the synthesis of various chemicals.
2,6-Dimethylaniline: Another derivative of aniline with two methyl groups at the 2 and 6 positions.
Cyclohexylamine: A cyclic amine with a structure similar to the cyclohexyl group in 2-(2,2-Dimethylcyclohexyl)aniline.
Uniqueness
This compound is unique due to the presence of the 2,2-dimethylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it valuable in specific chemical reactions and applications where these properties are advantageous .
特性
分子式 |
C14H21N |
|---|---|
分子量 |
203.32 g/mol |
IUPAC名 |
2-(2,2-dimethylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-14(2)10-6-5-8-12(14)11-7-3-4-9-13(11)15/h3-4,7,9,12H,5-6,8,10,15H2,1-2H3 |
InChIキー |
BABFLFRRCOOKML-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCCC1C2=CC=CC=C2N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13217788.png)

![Hexahydro-2H-cyclopenta[b]furan-3a-amine](/img/structure/B13217794.png)



![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol](/img/structure/B13217812.png)

